
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile, also known as BPAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPAN is a derivative of acrylonitrile and is synthesized through a multistep process involving several chemical reactions.
Aplicaciones Científicas De Investigación
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in various fields, including as a fluorescent probe for detecting metal ions and as a precursor for the synthesis of other compounds. This compound has also been studied for its potential use in organic solar cells due to its high electron mobility.
Mecanismo De Acción
The mechanism of action of 3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile is not well understood, but it is believed to act as a fluorescent probe for metal ions by binding to them and emitting light. This compound may also act as a photosensitizer, absorbing light and transferring energy to other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to human cells and may have potential as a therapeutic agent for certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its high solubility in organic solvents and its ability to act as a fluorescent probe for metal ions. However, its synthesis method is complex and requires several chemical reactions, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for 3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile research, including its use as a fluorescent probe for detecting metal ions in biological systems and its potential as a therapeutic agent for certain diseases. This compound may also have potential as a precursor for the synthesis of other compounds with various applications. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is complex, but it has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 4-nitrobenzaldehyde with malononitrile to produce 2-(4-nitrophenyl)acrylonitrile. The second step involves the reaction of 4-biphenylcarboxaldehyde with malononitrile to produce 3-(4-biphenylyl)-2-propenenitrile. Finally, these two compounds are reacted together in the presence of a base to produce this compound.
Propiedades
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(4-phenylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c22-15-20(19-10-12-21(13-11-19)23(24)25)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-14H/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUSBDYBAJSRZ-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

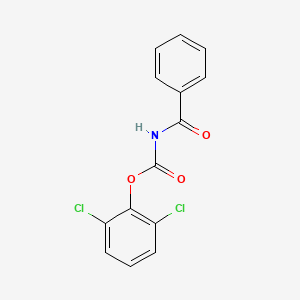
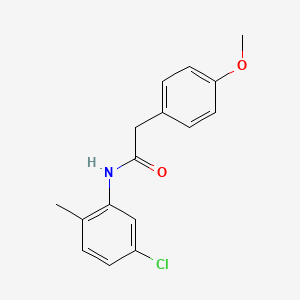
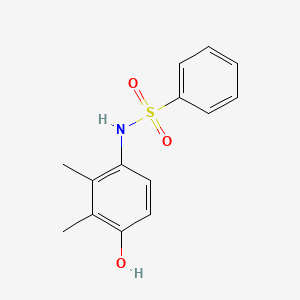

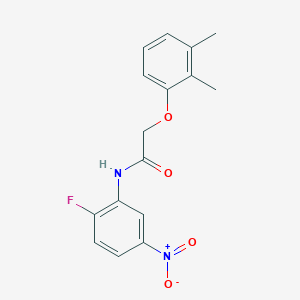
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5837478.png)
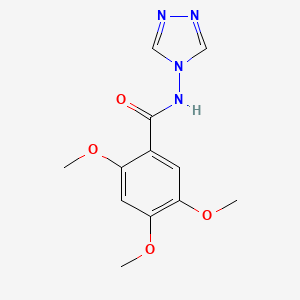
![N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B5837483.png)
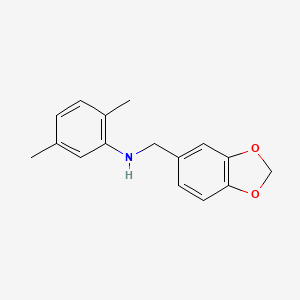
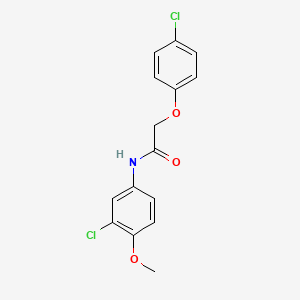
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)
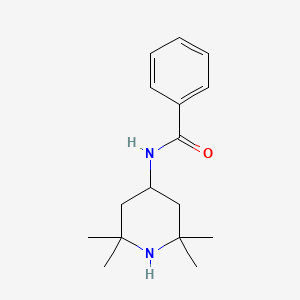
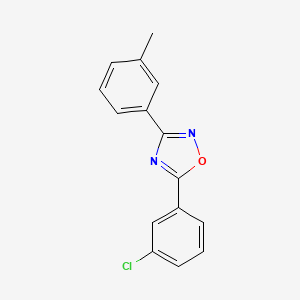
![N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)